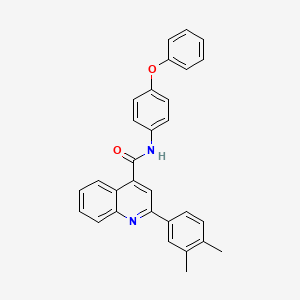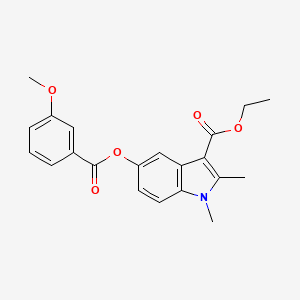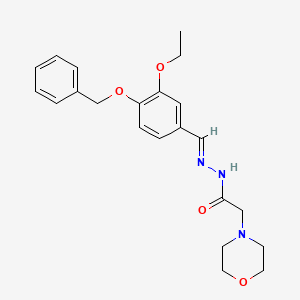![molecular formula C13H12N2O4 B11664094 N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664094.png)
N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound known for its diverse applications in various fields of science. This compound is characterized by the presence of a furan ring and a hydrazide group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and furan-2-carbohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Condensation Reactions: Formation of Schiff bases with aldehydes and ketones.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: Substitution of functional groups on the aromatic ring or the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts to facilitate condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions and interact with biological molecules. The compound can intercalate into DNA, disrupting its structure and function, which may lead to inhibition of cell growth and proliferation . Additionally, its fluorescent properties make it useful in sensing applications, where it can detect specific ions through changes in fluorescence intensity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide
- N’-[(E)-(2,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide
Uniqueness
N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups on the aromatic ring, which enhance its reactivity and binding properties. This makes it particularly effective in forming stable metal complexes and interacting with biological molecules.
Eigenschaften
Molekularformel |
C13H12N2O4 |
|---|---|
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-5-2-4-9(12(10)16)8-14-15-13(17)11-6-3-7-19-11/h2-8,16H,1H3,(H,15,17)/b14-8- |
InChI-Schlüssel |
FJRCZQHAWRXKFV-ZSOIEALJSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1O)/C=N\NC(=O)C2=CC=CO2 |
Kanonische SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664019.png)
![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)
![Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664021.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11664035.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11664041.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11664043.png)


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![N-[2-methyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpentanamide](/img/structure/B11664091.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664111.png)
